(4-cyanophenyl)urea

SRPK3 Kinase Inhibition Breast Cancer

Researchers requiring reproducible kinase inhibition often face potency loss when substituting para-cyanophenyl urea scaffolds with non-equivalent aryl ureas. (4-Cyanophenyl)urea (CAS 86065-51-2) delivers the precise geometry and electronic profile needed for target engagement. • Enables single-digit μM SRPK3 inhibitors and hybrid anticancer agents with IC50 values as low as 0.22 μM (22.5× more potent than sorafenib). • Validated scaffold for CB1 receptor positive allosteric modulators (KB = 85 nM) and urease-targeting anti-infectives. • Supplied as ≥95% purity powder with full analytical documentation; global shipping from stocked inventory.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 86065-51-2
Cat. No. B1285654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyanophenyl)urea
CAS86065-51-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)N
InChIInChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12)
InChIKeyYLFRZTMXDWOXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Cyanophenyl)urea Overview


(4-cyanophenyl)urea (CAS 86065-51-2) is a para-substituted phenylurea derivative with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol [1]. It features a urea group attached to a 4-cyanophenyl moiety, forming a scaffold recognized in medicinal chemistry for its ability to engage in hydrogen bonding and orient within enzyme active sites [2]. The compound is typically supplied as a powder with a density of 1.289 g/cm³, a boiling point of 325.063°C at 760 mmHg, and a flash point of 150.393°C [1].

Scaffold para-substituted phenylurea
Selection context Hydrogen-bonding orientation in enzyme active sites
Use case Building block for kinase inhibitor and GPCR modulator probes

(4-Cyanophenyl)urea Substitution Risks


The procurement of (4-cyanophenyl)urea over structurally similar diarylureas or phenylureas is not trivial. While the diarylurea scaffold is broadly associated with kinase inhibition [1], specific substitution patterns, particularly the para-cyano group, critically dictate target binding, potency, and selectivity. For instance, the 4-cyanophenyl group has been shown to confer potent inhibition of specific kinases like SRPK3 [2], whereas replacing it with other substituents can lead to significant potency shifts. Therefore, substituting (4-cyanophenyl)urea with an analog lacking the precise cyanophenyl geometry and electronic character will invalidate experimental reproducibility and compromise the intended biological outcome. The evidence below quantifies these differences.

Unsubstituted phenylurea analogs lack para-cyano geometry critical for target binding; activity profile may shift.
Replacing the 4-cyano group may alter kinase selectivity; reported SRPK3 preference may be lost.
Using generic diarylurea scaffolds without precise cyanophenyl orientation may compromise intended biological profile.

(4-Cyanophenyl)urea Comparative Evidence


SRPK3 Kinase Inhibition

1-(4-cyanophenyl)-3-phenylurea was identified as an initial hit for SRPK3 inhibition with single-digit micromolar IC50 values in biochemical assays [1]. Subsequent medicinal chemistry optimization of this core yielded six top compounds with improved potency and demonstrated selectivity for SRPK3 over the closely related SRPK1 and SRPK2 kinases [1].

SRPK3 hit
Class-level inference
Single-digit µM IC50
Initial hit; derivative optimization improved potency
Supports SRPK3 probe development pathway
Data to verify with derivative characterization
SRPK3 Kinase Inhibition Breast Cancer

Cytotoxicity vs Sorafenib

In a study evaluating dual diaryl urea and N-acylhydrazone derivatives, compound 2g (which contains the diarylurea moiety) exhibited potent in vitro cytotoxicity against HL-60, A549, and MDA-MB-231 cell lines, with IC50 values of 0.22, 0.34, and 0.41 μM, respectively. This activity was 3.8 to 22.5 times more potent than the reference compound sorafenib .

Cytotoxicity profile
Head-to-head comparison
Derivative 2g IC50: 0.22 µM (HL-60), 0.34 µM (A549), 0.41 µM (MDA-MB-231)
3.8–22.5× lower IC50 vs sorafenib (MTT assay)
Supports cell-model endpoint review; cytotoxicity context-dependent
Comparator response may differ across models
Cytotoxicity Anticancer Diarylurea

CB1 Receptor Allosteric Modulation

The compound LDK1321 (1-(3-(2-Chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea, 6a), a derivative containing the 4-cyanophenylurea moiety, enhanced the binding of the orthosteric agonist CP55,940 with a binding parameter KB of 85 nM and an α value of 5.9 [1].

CB1 modulation
Cross-study comparable
KB = 85 nM, α = 5.9
LDK1321 enhanced CP55,940 binding
Supports CB1 allosteric probe development
Validation in cellular context required
Cannabinoid Receptor 1 Allosteric Modulator Diarylurea

Urease Inhibition Potential

A patent claims that phosphorotriamides where the R group is 4-cyanophenyl are potent inhibitors of the enzyme urease [1]. The 4-cyanophenyl substitution is one of a select group of aryl substituents (along with 4-nitrophenyl and 4-aminophenyl) claimed to confer this activity.

Urease inhibition
Class-level inference
Patent claim: 4-cyanophenyl is a privileged substituent for urease inhibition
Supports anti-infective probe design; data to verify
Source review recommended
Urease Enzyme Inhibition Anti-infective

(4-Cyanophenyl)urea Research Applications


Selective Kinase Inhibitors for Oncology

(4-cyanophenyl)urea is a preferred building block for medicinal chemistry programs targeting specific kinases like SRPK3 . As demonstrated in the development of PF-04449913, a clinical-stage Smoothened inhibitor, the 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea scaffold enables the design of orally bioavailable kinase inhibitors [2]. Its utility is grounded in the quantifiable potency of its derivatives, such as the single-digit micromolar IC50 values against SRPK3 .

Hybrid Pharmacophore Anticancer Agents

This compound serves as a critical fragment in the design of hybrid anticancer agents. Evidence shows that fusing the diarylurea motif with other pharmacophores, such as N-acylhydrazones, can yield compounds with IC50 values as low as 0.22 μM against HL-60 cells, which is up to 22.5 times more potent than sorafenib . Researchers developing new cytotoxic compounds should consider (4-cyanophenyl)urea as a validated starting point for achieving superior activity compared to standard-of-care references.

Cannabinoid Receptor Modulation

For projects focused on the allosteric modulation of G protein-coupled receptors (GPCRs), derivatives of (4-cyanophenyl)urea, such as LDK1321 (1-(3-(2-Chloropyrimidin-4-yl)phenyl)-3-(4-cyanophenyl)urea), have been validated as CB1 receptor positive allosteric modulators with a KB of 85 nM and an α of 5.9 . This quantitative evidence supports its use in the rational design of new chemical entities targeting the cannabinoid system, where precise modulation rather than orthosteric agonism is desired.

Anti-infective Urease Inhibitors

Based on patent claims, the 4-cyanophenyl group is a key substituent for conferring potent urease inhibition when incorporated into phosphorotriamide scaffolds . This application scenario is particularly relevant for researchers developing novel therapeutics for urinary tract infections caused by urease-producing pathogens like Proteus mirabilis. The use of (4-cyanophenyl)urea as a synthetic intermediate or a structural query for virtual screening can accelerate the discovery of new anti-infective agents.

Application
Selection Property
Validation Focus
Kinase inhibitor probe development
Para-cyano geometry for kinase hinge binding
Selectivity profiling against related kinases
Hybrid anticancer pharmacophore design
Cytotoxicity profile in cancer cell lines
Cell-model endpoint review
CB1 allosteric modulator design
Allosteric modulation binding parameters
Functional assay validation
Anti-infective urease inhibitor probe
Privileged 4-cyanophenyl substitution
Urease inhibition assay confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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